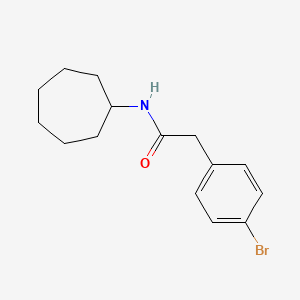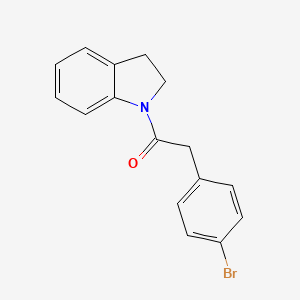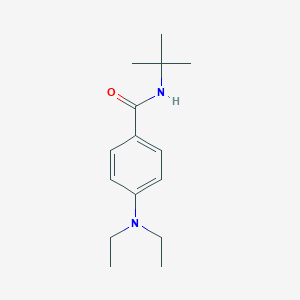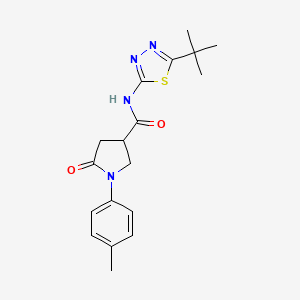
N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-phenylpropanoic acid in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) solvent . The reaction is typically carried out under mild conditions to obtain high yields of the desired product.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For example, in the case of its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds have been studied for their optical and biological properties.
2-aminobenzothiazole derivatives: Known for their diverse biological activities, including antifungal, antiprotozoal, and anticancer properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity and have been studied for their potential use in medicinal chemistry.
This compound stands out due to its unique combination of a benzothiazole ring and a phenylpropanamide moiety, which contributes to its distinct biological and chemical properties.
Properties
Molecular Formula |
C16H14N2OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H14N2OS/c19-15(11-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2,(H,17,18,19) |
InChI Key |
UCWILZPSAJTOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide](/img/structure/B11171645.png)

![N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B11171660.png)


![3-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B11171671.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171677.png)
![3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B11171683.png)

![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11171704.png)


![4-(acetylamino)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11171712.png)

